molecular formula C19H22N2O4 B450210 N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide

N'-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide

Cat. No.: B450210
M. Wt: 342.4g/mol
InChI Key: KJCVGGHARKSLKY-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 4-methoxy-3-(methoxymethyl)benzaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its hydrazone moiety which is known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with biological molecules through its hydrazone group. This group can form stable complexes with metal ions, which can then interact with various biomolecules. The compound may also act as an electron donor or acceptor, influencing redox reactions within cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(3-methoxyphenoxy)acetohydrazide
  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 2-(4-methoxyphenoxy)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide

Uniqueness

N’-[4-methoxy-3-(methoxymethyl)benzylidene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C19H22N2O4/c1-23-13-16-10-15(6-9-18(16)25-3)12-20-21-19(22)11-14-4-7-17(24-2)8-5-14/h4-10,12H,11,13H2,1-3H3,(H,21,22)/b20-12+

InChI Key

KJCVGGHARKSLKY-UDWIEESQSA-N

SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC

Isomeric SMILES

COCC1=C(C=CC(=C1)/C=N/NC(=O)CC2=CC=C(C=C2)OC)OC

Canonical SMILES

COCC1=C(C=CC(=C1)C=NNC(=O)CC2=CC=C(C=C2)OC)OC

Origin of Product

United States

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